4-(2-Bromopropyl)-1,2-dichlorobenzene
Description
4-(2-Bromopropyl)-1,2-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and a 2-bromopropyl group at the 4-position. This structure combines electrophilic aromatic substitution reactivity (due to the electron-withdrawing halogens) with alkyl halide functionality (via the bromopropyl chain).
Properties
Molecular Formula |
C9H9BrCl2 |
|---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
4-(2-bromopropyl)-1,2-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
LJOCQIAVNOLEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where 1,2-dichlorobenzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated intermediate is then reacted with propyl bromide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of 4-(2-Bromopropyl)-1,2-dichlorobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include less halogenated benzene derivatives.
Scientific Research Applications
4-(2-Bromopropyl)-1,2-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Bromopropyl)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Dichlorobenzene (C₆H₄Cl₂)
- Structural Differences : Lacks the bromopropyl group present in the target compound.
- Physical Properties : Lower molecular weight (147.00 g/mol) compared to 4-(2-Bromopropyl)-1,2-dichlorobenzene (estimated ~274.36 g/mol).
- Applications : Used in degreasing agents and dye carriers , whereas bromopropyl-substituted analogs may serve as intermediates in pesticide synthesis (e.g., bromopropylate ).
- Toxicity: Classified as non-carcinogenic but imparts unpleasant taste in water at >0.003 mg/L .
4-Bromo-1,2-diaminobenzene (C₆H₆BrN₂)
- Structural Differences: Replaces chlorine atoms with amino (-NH₂) groups and substitutes bromine at the 4-position.
- Reactivity: Amino groups increase susceptibility to oxidation and electrophilic substitution compared to the dichloro-bromopropyl analog.
- Hazard Profile: Requires immediate medical attention upon exposure (skin/eye irritation, delayed toxicity) , suggesting brominated aromatics may pose acute risks even with minor structural variations.
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
- Functional Groups : Features an aldehyde (-CHO) and bromomethyl (-CH₂Br) group instead of dichloro and bromopropyl substituents.
- Reactivity : The aldehyde group enables nucleophilic addition reactions, while the bromomethyl chain undergoes SN2 substitutions. In contrast, the bromopropyl group in this compound may favor elimination or radical pathways due to steric hindrance.
- Safety: Limited toxicological data available, but first-aid measures emphasize thorough decontamination , aligning with protocols for brominated compounds.
Bromopropylate (C₁₇H₁₆Br₂O₃)
- Structural Similarities : Contains bromine and propyl chains but as an ester derivative (1-methylethyl ester).
- Applications : Used as an acaricide , highlighting the role of brominated propyl groups in pesticidal activity. The target compound’s dichlorobenzene core may confer distinct pesticidal or herbicidal properties.
- Environmental Impact : Esters like bromopropylate are typically more hydrolytically stable than alkyl halides, suggesting this compound could persist longer in aquatic systems.
Comparative Data Table
Key Research Findings and Limitations
- Reactivity : The electron-withdrawing chlorine atoms in 1,2-dichlorobenzene deactivate the ring, but the bromopropyl group may introduce steric effects that alter reaction pathways (e.g., favoring meta substitution in further reactions).
- Toxicity Gaps: While 1,2-dichlorobenzene’s health risks are well-documented , brominated analogs like 4-Bromo-1,2-diaminobenzene require stringent handling , implying similar precautions for the target compound.
- Environmental Behavior : Bromopropylate’s stability suggests that this compound could accumulate in lipid-rich tissues, though empirical data are lacking.
Biological Activity
4-(2-Bromopropyl)-1,2-dichlorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, often used as an intermediate in organic synthesis, exhibits various pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H8BrCl2
- Molecular Weight : 267.98 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against drug-resistant strains of Helicobacter pylori, showcasing its potential use in treating infections caused by this bacterium .
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The cytotoxicity was assessed using various assays, including MTT and clonogenic assays, which indicated a dose-dependent response in cell viability. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of bromine and chlorine atoms significantly enhances its biological potency. Modifications to the alkyl chain length and branching may also influence its activity .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial properties of this compound against clinical isolates of H. pylori. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics .
- Cytotoxicity Assessment : Another study investigated the cytotoxic effects on breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 15 to 30 µM, suggesting moderate cytotoxicity. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
